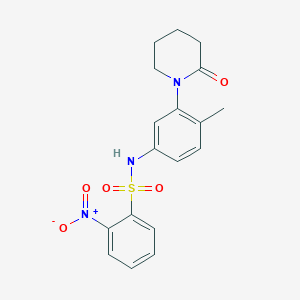

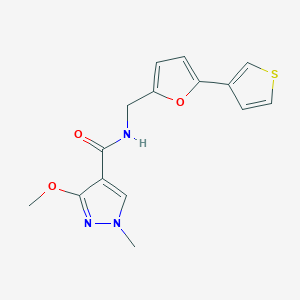

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” might undergo would depend on the reaction conditions and other reactants present.Aplicaciones Científicas De Investigación

1. Metabolic Pathways and Drug Metabolism

Research on compounds with complex structures, similar to the one , often explores their metabolic pathways and how they are processed in the human body. For instance, studies on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detail its absorption, metabolism, and excretion, highlighting the role of hepatic metabolism and the formation of unusual metabolites, which could be of interest in understanding the metabolism of similarly structured compounds (Liu et al., 2017).

2. Environmental and Occupational Exposure

Studies on exposure to environmental phenols and other chemicals provide insights into potential health impacts and how exposure levels can be assessed and managed. This includes research on urinary concentrations of environmental phenols in pregnant women, indicating widespread exposure and the importance of monitoring and managing such exposure (Mortensen et al., 2014).

3. Toxicology and Safety Studies

Toxicological studies, such as those on nitrobenzene poisoning, demonstrate the critical aspects of chemical safety, including the symptoms of exposure, diagnosis, and treatment strategies. This information is crucial for understanding the potential risks associated with the handling and use of chemicals with similar properties (Kumar et al., 1990).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-9-10-14(12-16(13)20-11-5-4-8-18(20)22)19-27(25,26)17-7-3-2-6-15(17)21(23)24/h2-3,6-7,9-10,12,19H,4-5,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBIBVSNJNEKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![N'-(1-phenylethyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2587780.png)

![14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2587781.png)

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)